2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a chromeno-pyrimidine derivative with a sulfanyl linker and an acetamide moiety. Its core structure consists of a fused chromene-pyrimidine ring system substituted with methyl and aryl groups, coupled to a 2,4,6-trimethylphenyl acetamide.
Properties
IUPAC Name |
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2S/c1-17-9-11-22(12-10-17)28-32-29-24(15-23-8-6-7-19(3)27(23)35-29)30(33-28)36-16-25(34)31-26-20(4)13-18(2)14-21(26)5/h6-14H,15-16H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZJRWQHTXHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the chromeno-pyrimidine core (e.g., methyl, ethoxy, or halogen groups) and modifications to the acetamide aryl group. Below is a detailed comparison of physicochemical properties derived from computational
Table 1: Physicochemical Properties of Chromeno-Pyrimidine Derivatives
*Estimated based on structural extrapolation from analogs.
Key Observations:
Lipophilicity (XLogP3):
- The target compound (estimated XLogP3 ~7.1) exhibits higher lipophilicity than its N-(2-chlorophenyl) analog (XLogP3 6.8) and the ethoxy-substituted analog (XLogP3 6.2) . This is attributed to the bulky 2,4,6-trimethylphenyl group, which increases hydrophobic interactions.
- Chlorine substituents (e.g., in ) moderately enhance lipophilicity compared to methyl groups but less than trimethylphenyl.
Topological Polar Surface Area (TPSA):
- The target compound’s TPSA (~89.4 Ų) is lower than that of the ethoxy-substituted analog (98.6 Ų ), suggesting reduced solubility in polar solvents. This aligns with its higher XLogP3.
Rotatable Bonds:
Substituent Effects on Bioactivity (Hypothetical)
While pharmacological data for the target compound is unavailable, insights can be inferred from structural analogs:
- Chlorine vs.
- Ethoxy Substitution: The ethoxy group in introduces polarity and hydrogen-bonding capacity (higher TPSA), which might favor solubility but reduce blood-brain barrier penetration compared to the target’s methyl substituent.
Biological Activity
The compound 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel hybrid heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromeno-pyrimidine core and subsequent modifications to introduce the sulfanyl and acetamide groups. The synthetic route generally follows these steps:
- Formation of the Chromene Framework : The initial step involves synthesizing the chromene structure through condensation reactions.
- Pyrimidine Fusion : The chromene is then fused with a pyrimidine ring, which enhances its biological activity.
- Introduction of Functional Groups : Sulfanyl and acetamide groups are added to improve solubility and receptor interactions.
Anticancer Properties
Research indicates that compounds with a chromeno-pyrimidine structure exhibit significant anticancer properties. Studies have shown that derivatives similar to our target compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that these compounds can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7.
- Mechanism of Action : The proposed mechanism includes modulation of apoptotic pathways and interference with cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- Inhibition Potency : Preliminary data suggest that it may exhibit selective inhibition towards AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring significantly affect inhibitory potency, indicating that specific modifications can enhance biological activity.
Antimicrobial Activity
The antimicrobial efficacy of similar chromeno-pyrimidine derivatives has been documented:
- Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Results : While some derivatives showed promising antibacterial activity, others were less effective against Gram-negative strains due to permeability issues.
Case Studies
Several studies have explored the biological activity of chromeno-pyrimidine derivatives:
-
Antitumor Activity Study :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Compounds exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
-
Enzyme Inhibition Study :
- Objective : To assess AChE inhibitory activity.
- Results : Certain derivatives showed significant inhibition with IC50 values lower than standard drugs used in Alzheimer’s treatment.
-
Antimicrobial Evaluation :
- Objective : To determine the antimicrobial spectrum.
- Findings : Some compounds demonstrated moderate activity against specific bacterial strains but were ineffective against others.
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Anticancer | 4e | 37.9 | HeLa |
| AChE Inhibition | 4a | 52.01 | AChE |
| Antimicrobial | 3e | 45.81 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
